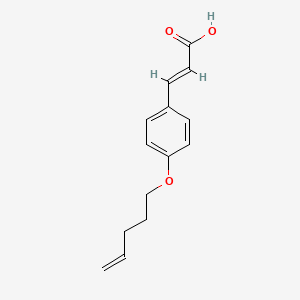
(3R,8S)-1,6-Dioxecane-3,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,8S)-1,6-Dioxecane-3,8-diol is a chiral compound with the molecular formula C8H16O4 It is known for its unique stereochemistry and potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S)-1,6-Dioxecane-3,8-diol typically involves stereoselective reactions to ensure the correct chiral configuration. One common method is the stereoselective total synthesis from L-tartaric acid and D-xylose . The Cadiot-Chodkiczwicz reaction is often employed to couple 1-bromoalkyne with 3®-(tert-butyldiphenylsilyloxy)-1-penten-4-yne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed to achieve high yields and purity.
化学反应分析
Types of Reactions
(3R,8S)-1,6-Dioxecane-3,8-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
(3R,8S)-1,6-Dioxecane-3,8-diol has several scientific research applications:
作用机制
The mechanism of action of (3R,8S)-1,6-Dioxecane-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Falcarindiol: A natural polyacetylene compound with similar stereochemistry and biological activities.
Empagliflozin Impurity: A related compound used in the synthesis of empagliflozin, a drug used to treat diabetes.
Uniqueness
(3R,8S)-1,6-Dioxecane-3,8-diol is unique due to its specific chiral configuration and potential applications in various fields. Its ability to undergo stereoselective reactions and its potential biological activities make it a valuable compound for research and development.
属性
分子式 |
C8H16O4 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(3R,8S)-1,6-dioxecane-3,8-diol |
InChI |
InChI=1S/C8H16O4/c9-7-1-3-11-6-8(10)2-4-12-5-7/h7-10H,1-6H2/t7-,8+ |
InChI 键 |
XJIQYPQUKZVKIW-OCAPTIKFSA-N |
手性 SMILES |
C1COC[C@H](CCOC[C@@H]1O)O |
规范 SMILES |
C1COCC(CCOCC1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)








